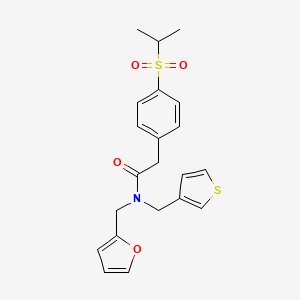
N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances, its potential as a reactant in various chemical reactions, and the products it forms.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, stability, and its chemical properties like acidity or basicity.Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Structure
The compound N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide is part of a broader class of compounds that have been synthesized for various research applications. Studies such as those conducted by Craig et al. (2005) and Reddy et al. (2012) have explored the synthesis of similar compounds with furan and thiophene moieties through reactions like the decarboxylative Claisen rearrangement and aza-Piancatelli rearrangement, demonstrating the versatility and reactivity of these heteroaromatic compounds in organic synthesis (Craig et al., 2005) (Reddy et al., 2012).
Material Science and Polymer Research
Compounds with furan and thiophene backbones have been investigated for their potential in material science, particularly in the creation of novel polymers. Baldwin et al. (2008) reported the synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones, indicating the potential of these compounds in developing new materials with unique properties (Baldwin et al., 2008).
Medicinal Chemistry and Pharmacology
In the realm of medicinal chemistry, compounds containing furan and thiophene rings have been synthesized and evaluated for various biological activities. For example, research by Kohn et al. (1993) and Çınar et al. (2017) has explored the anticonvulsant and cytotoxic activities of compounds with furan and thiophene moieties, showcasing their potential therapeutic applications (Kohn et al., 1993) (Çınar et al., 2017).
Electrochemistry and Supercapacitor Applications
The electrochemical properties of compounds with furan and thiophene units have also been investigated, with studies like those by Mo et al. (2015) examining the capacitance properties of polymers derived from these compounds for potential use in supercapacitor applications (Mo et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Direcciones Futuras
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or effects.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. It’s always important to follow safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-propan-2-ylsulfonylphenyl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S2/c1-16(2)28(24,25)20-7-5-17(6-8-20)12-21(23)22(13-18-9-11-27-15-18)14-19-4-3-10-26-19/h3-11,15-16H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXBNTBPTFCJMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2739818.png)
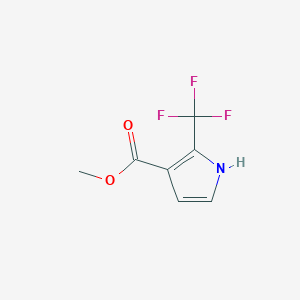
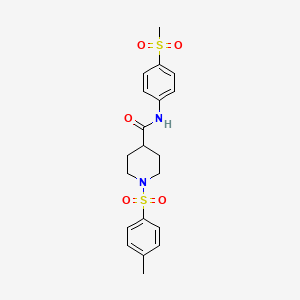
![2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N,N-dimethylpyrimidin-4-amine](/img/structure/B2739824.png)
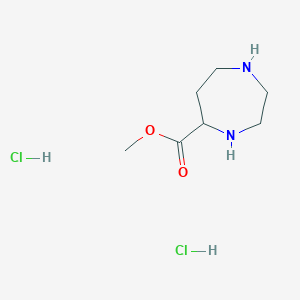
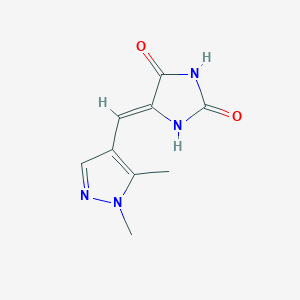
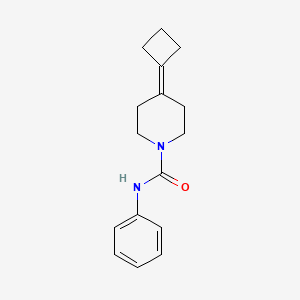
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B2739828.png)
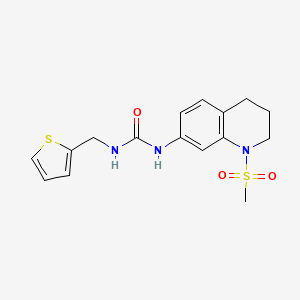
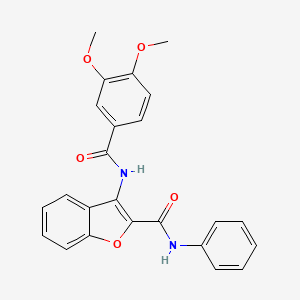
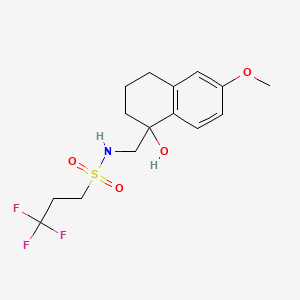
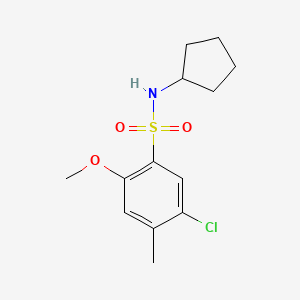
![1-{2-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2739840.png)